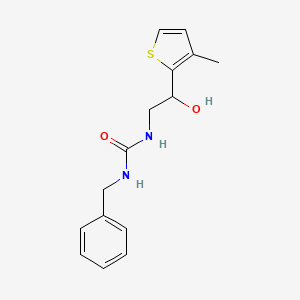

1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

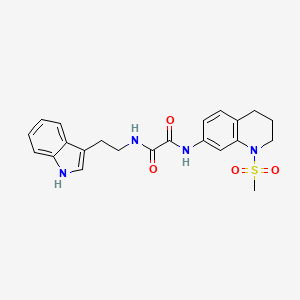

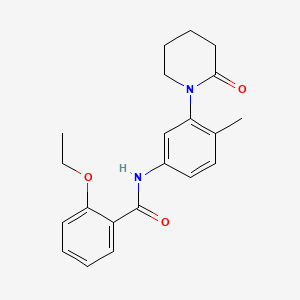

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is complex, with a benzyl group attached to a urea moiety, which is further connected to a 2-hydroxyethyl group substituted with a 3-methylthiophene. This structure suggests potential for interesting chemical properties and reactivity.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s likely that this compound undergoes reactions typical of ureas and thiophenes. Ureas, for instance, can participate in condensation reactions, while thiophenes can undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Electron Transport Layer for Polymer Solar Cells

Urea-doped ZnO films, potentially including derivatives like 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, have been explored as electron transport layers in inverted polymer solar cells. This application is significant for enhancing the power conversion efficiency of these cells. The presence of urea helps to passivate defects in ZnO, which facilitates improved exciton dissociation and efficient charge extraction (Wang et al., 2018).

Acetylcholinesterase Inhibitors

Compounds including urea derivatives have been synthesized for antiacetylcholinesterase activity, indicating potential applications in treating conditions like Alzheimer's disease. These compounds, through their structure, can effectively interact with enzyme hydrophobic binding sites (Vidaluc et al., 1995).

HIV-1 Inhibition

Certain urea analogues, such as this compound, have shown potential in inhibiting human immunodeficiency virus (HIV) type 1. These compounds target the HIV-1 reverse transcriptase and represent a unique class of inhibitors (Baba et al., 1991).

Uridine Phosphorylase Inhibitors

Urea derivatives have been investigated as potent inhibitors of uridine phosphorylase, indicating their potential as chemotherapeutic agents. Such compounds exhibit high water solubility, which is crucial for drug formulation (Lin & Liu, 1985).

ROCK Inhibitors for Cancer Therapy

1-Benzyl-3-(4-pyridylthiazol-2-yl)ureas, a category that may include the specific compound , have been identified as potent ROCK inhibitors. These compounds have applications in treating diseases like cancer, as they inhibit ROCK in human lung cancer cells (Pireddu et al., 2012).

Enzyme Inhibition

Urea derivatives are being investigated for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. Such studies are crucial for developing treatments for neurological disorders (Sujayev et al., 2016).

Hydroxylation of Aromatic Hydrocarbons

Research on the hydroxylation of aromatic hydrocarbons, potentially involving compounds like this compound, can provide insights into the metabolic pathways of these compounds in organisms (Bakke & Scheline, 1970).

Synthesis of Novel Ureas for Various Applications

Research also focuses on the synthesis of novel ureas, including potentially this compound, for various applications like developing new materials or pharmaceutical compounds (Xu et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Given its potential applications in scientific research, future studies could explore the synthesis, properties, and potential uses of 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea in greater detail. For instance, its potential as an inhibitor of certain enzymes could be explored further .

Eigenschaften

IUPAC Name |

1-benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11-7-8-20-14(11)13(18)10-17-15(19)16-9-12-5-3-2-4-6-12/h2-8,13,18H,9-10H2,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUAXNIQIVTRCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2675234.png)

![2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2675235.png)

![Ethyl 4-[2-(4-chlorobenzenesulfonyl)acetamido]benzoate](/img/structure/B2675243.png)

![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2675244.png)

![8-(2,5-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2675245.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675249.png)

![6-(2,5-Dimethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675252.png)

![tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B2675253.png)

![ethyl 3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]propanoate](/img/structure/B2675257.png)